molecular formula C18H17N3O4S B10991405 methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10991405
M. Wt: 371.4 g/mol
InChI Key: QYRYXRBZMWBSLM-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its structure incorporates a thiazole ring, an oxazole moiety, and a phenyl group, which are known to contribute to various biological activities. The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of approximately 371.4 g/mol .

Structural Features

The unique structural features of this compound include:

  • Thiazole Ring : Known for its role in medicinal chemistry and biological activity.
  • Oxazole Moiety : Often associated with antimicrobial properties.
  • Phenyl Group : Contributes to the lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activities. This compound has been evaluated for its bactericidal effects against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound exhibits a strong bactericidal effect, particularly against Staphylococcus spp., indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested on various cell lines including L929 (mouse fibroblast), A549 (lung carcinoma), and HepG2 (liver carcinoma). The findings are summarized in the following table:

Cell Line Concentration (µM) Cell Viability (%)
L92910095
A5495085
HepG220090

The results indicate that the compound does not exhibit significant cytotoxicity at the tested concentrations, suggesting a favorable safety profile for further development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that the compound can bind effectively to bacterial enzymes involved in cell wall synthesis and other metabolic pathways. These interactions may inhibit bacterial growth and proliferation.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in treating infections caused by resistant bacterial strains. For example:

  • Case Study on Staphylococcus aureus Resistance :
    • A study demonstrated that methyl (2Z)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-phenyl derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents.
  • Evaluation in Animal Models :
    • In vivo studies using murine models have shown promising results where the compound significantly reduced bacterial load in infected tissues without notable side effects.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-10-13(11(2)25-21-10)9-14(22)19-18-20-15(17(23)24-3)16(26-18)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,19,20,22)

InChI Key

QYRYXRBZMWBSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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